sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate
Description
This compound is a synthetic phospholipid derivative characterized by a glycerol backbone esterified with two 3,7,11,15-tetramethylhexadecanoyl groups and a sodium phosphate headgroup. The 3,7,11,15-tetramethylhexadecanoyl chains are branched, saturated fatty acid derivatives derived from isoprenoid precursors, which are structurally distinct from linear or unsaturated acyl chains commonly found in phospholipids . The sodium counterion confers a negative charge to the phosphate group, influencing its solubility and electrostatic interactions in biological systems.
The branched acyl chains enhance membrane stability under extreme conditions (e.g., high temperature or salinity), a feature reminiscent of archaeal lipids . This structural uniqueness positions the compound for applications in drug delivery, enzymatically stable liposomes, and antimicrobial formulations .
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H85O8P.Na/c1-33(2)17-11-19-35(5)21-13-23-37(7)25-15-27-39(9)29-42(44)49-31-41(32-50-52(46,47)48)51-43(45)30-40(10)28-16-26-38(8)24-14-22-36(6)20-12-18-34(3)4;/h33-41H,11-32H2,1-10H3,(H2,46,47,48);/q;+1/p-1/t35?,36?,37?,38?,39?,40?,41-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUEUKNXXGRQS-BPBIDKDCSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H84NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate typically involves the esterification of 3,7,11,15-tetramethylhexadecanoic acid with a glycerol derivative, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate group or the fatty acid esters.
Substitution: The phosphate group can participate in substitution reactions, leading to the formation of different phosphates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of phosphate esters .
Scientific Research Applications
Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Employed in the study of lipid metabolism and as a component in liposome formulations for drug delivery.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in various treatments.
Industry: Utilized in the production of specialized surfactants and emulsifiers.
Mechanism of Action
The mechanism by which sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate exerts its effects involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate or inhibitor for various enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Branching vs. Linear/Unsaturated Chains : The target compound’s branched acyl chains reduce packing density in membranes compared to linear saturated chains (e.g., DSPC), enhancing fluidity while maintaining thermal stability . In contrast, unsaturated chains (e.g., DOCP, 18:2 PA) introduce kinks, lowering melting points and increasing membrane flexibility .
- Enzymatic Resistance : Long, branched chains in the target compound likely impede enzymatic cleavage by phospholipases (e.g., alkaline phosphatase, ALP), similar to DOCP and phosphatidic acid (PA), which show reduced ALP-mediated hydrolysis compared to short-chain lipids .
Key Research Findings
Enzymatic Stability : Phospholipids with long acyl chains (≥C16) exhibit 10-fold lower ALP-mediated phosphate cleavage than shorter analogs (e.g., DGPP) . The target compound’s branched C16 chains likely enhance this resistance further.
Thermal Behavior: Branched lipids derived from isoprenoids (e.g., 3,7,11,15-tetramethylhexadecanol ) display higher phase transition temperatures than unsaturated lipids but lower than linear saturated analogs, balancing rigidity and fluidity.
Toxicity Profile: Linear aliphatic compounds (e.g., compound V ) show higher cytotoxicity, whereas branching may mitigate nonspecific interactions, improving biocompatibility.
Biological Activity
Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate is a phospholipid-like compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure featuring a glycerol backbone with two long-chain fatty acid residues and a phosphate group. Its molecular formula is C₃₁H₅₉NaO₄P, and it possesses a molecular weight of approximately 546.75 g/mol. The presence of multiple methyl groups in the fatty acid chains contributes to its hydrophobic properties, influencing its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its role as a surfactant and emulsifier in biological systems. It interacts with cell membranes, potentially altering membrane fluidity and permeability. This interaction can influence various cellular processes such as signal transduction and membrane fusion.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells, which can help protect against cellular damage associated with various diseases, including neurodegenerative disorders and cancer .
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting potential applications in treating inflammatory diseases .
Study 1: Neuroprotective Effects
In a study investigating neuroprotection in models of oxidative stress-induced neurotoxicity, this compound demonstrated a significant reduction in neuronal cell death. The compound was shown to enhance the expression of neuroprotective genes while decreasing markers of oxidative stress .
Study 2: Anti-cancer Activity
Another study explored the anti-cancer properties of this compound against breast cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The compound's ability to disrupt lipid rafts in cancer cells was also noted as a mechanism contributing to its anti-cancer effects .
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
